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molecular formula C14H15NO2S B8591055 Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 60264-20-2

Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No. B8591055
M. Wt: 261.34 g/mol
InChI Key: AJHIZIBSHQLLRB-UHFFFAOYSA-N
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Patent
US04120692

Procedure details

The procedure employed is identical to that of Example 68 using 7.4 gm (0.03 mol) 2-(3,4-dimethylphenylmethylthio)pyridine N-oxide in 50 ml of chloroform with 6 gm (0.03 mol) MCPBA (85%) in 100 ml chloroform.
Name
2-(3,4-dimethylphenylmethylthio)pyridine N-oxide
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=2[O-:17])[CH:5]=[CH:6][C:7]=1[CH3:8].C1C=C(Cl)C=C(C(OO)=[O:26])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][S:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=2[O-:17])=[O:26])[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
2-(3,4-dimethylphenylmethylthio)pyridine N-oxide
Quantity
7.4 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)CSC1=[N+](C=CC=C1)[O-]
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1C)CS(=O)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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